Cas no 1807279-82-8 (2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride)

2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride is a specialized sulfonyl chloride derivative featuring both cyano and mercapto functional groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of sulfonamides, thioethers, and other sulfur-containing compounds. The presence of the electron-withdrawing cyano group enhances reactivity, while the mercapto moiety offers additional versatility for further functionalization. This compound is particularly useful in pharmaceutical and agrochemical research, where precise molecular modifications are required. Its stability under controlled conditions and high purity make it a reliable choice for demanding synthetic applications. Proper handling is essential due to its sulfonyl chloride reactivity.
2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride structure
1807279-82-8 structure
商品名:2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride
CAS番号:1807279-82-8
MF:C8H6ClNO2S2
メガワット:247.72173833847
CID:5004036

2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride
    • インチ: 1S/C8H6ClNO2S2/c1-5-2-6(4-10)8(3-7(5)13)14(9,11)12/h2-3,13H,1H3
    • InChIKey: ASRYLLMYHYVFEU-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1C=C(C(C)=CC=1C#N)S)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 353
  • トポロジー分子極性表面積: 67.3
  • 疎水性パラメータ計算基準値(XlogP): 2.2

2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010010768-250mg
2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride
1807279-82-8 97%
250mg
475.20 USD 2021-07-06
Alichem
A010010768-500mg
2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride
1807279-82-8 97%
500mg
863.90 USD 2021-07-06
Alichem
A010010768-1g
2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride
1807279-82-8 97%
1g
1,490.00 USD 2021-07-06

2-Cyano-5-mercapto-4-methylbenzenesulfonyl chloride 関連文献

2-Cyano-5-mercapto-4-methylbenzenesulfonyl chlorideに関する追加情報

2-Cyano-5-Mercapto-4-Methylbenzenesulfonyl Chloride: A Comprehensive Overview

The compound with CAS No. 1807279-82-8, commonly referred to as 2-Cyano-5-Mercapto-4-Methylbenzenesulfonyl Chloride, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzenesulfonyl chloride moiety combined with cyano and mercapto functional groups. The presence of these functional groups imparts distinctive chemical properties, making it a valuable reagent in organic synthesis and material engineering.

The benzenesulfonyl chloride core of this compound serves as a versatile platform for various chemical transformations. The sulfonyl chloride group is known for its reactivity, particularly in nucleophilic substitution reactions. This makes it an ideal precursor for the synthesis of sulfonamides, sulfonates, and other derivatives. Recent studies have highlighted its potential in the development of advanced materials, such as polymers and coatings, where its reactivity and stability are highly advantageous.

The cyano group attached to the benzene ring introduces additional functionality to the molecule. Cyanide groups are known for their electron-withdrawing effects, which can influence the electronic properties of the compound. This makes it suitable for applications in electrochemistry and catalysis. Moreover, the cyano group can participate in various cross-coupling reactions, enabling the synthesis of complex molecular architectures.

The mercapto group present in this compound adds another layer of functionality. Mercapto groups are highly reactive and can undergo thiol-based reactions, such as thiol-ene coupling and thiol-yne cyclization. These reactions are widely used in the synthesis of thiol-containing polymers, which have applications in adhesives, coatings, and drug delivery systems. Recent research has also explored the use of mercapto-containing compounds in bioconjugation reactions, where they serve as linkers for attaching biomolecules to surfaces.

In terms of synthesis, 2-Cyano-5-Mercapto-4-Methylbenzenesulfonyl Chloride can be prepared through a variety of routes. One common method involves the sulfonation of an appropriate benzene derivative followed by chlorination to introduce the sulfonyl chloride group. The introduction of cyano and mercapto groups can be achieved through nucleophilic aromatic substitution or other specialized techniques. The choice of synthesis pathway depends on the starting materials available and the desired purity of the final product.

The physical properties of this compound are also worth noting. It is typically a crystalline solid with a melting point around 150°C. Its solubility in common organic solvents such as dichloromethane and THF is moderate, making it suitable for solution-phase reactions. The compound is stable under normal storage conditions but should be protected from moisture and light to prevent degradation.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2-Cyano-5-Mercapto-4-Methylbenzenesulfonyl Chloride. Density functional theory (DFT) calculations have revealed that the sulfonyl chloride group significantly polarizes the molecule, enhancing its electrophilic character at specific positions on the benzene ring. This polarization effect is crucial for understanding its reactivity in various chemical transformations.

In terms of applications, this compound has found significant use in organic synthesis as a building block for constructing complex molecules. Its ability to participate in multiple types of reactions makes it a valuable tool for chemists working on drug discovery, agrochemicals, and advanced materials. For instance, it has been employed in the synthesis of bioactive compounds with potential anti-cancer and anti-inflammatory properties.

Another emerging application of 2-Cyano-5-Mercapto-4-Methylbenzenesulfonyl Chloride is in material science. Researchers have explored its use as a precursor for sulfonated polymers, which exhibit excellent thermal stability and mechanical properties. These polymers have potential applications in high-performance composites and advanced coatings.

In conclusion, 2-Cyano-5-Mercapto-4-Methylbenzenesulfonyl Chloride (CAS No. 1807279-82-8) is a versatile compound with a wide range of applications across different fields of chemistry and materials science. Its unique combination of functional groups provides it with exceptional reactivity and versatility, making it an invaluable tool for researchers and industry professionals alike.

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